molecular formula C7H9AsO3 B14116641 Benzylarsonic acid CAS No. 620-27-9

Benzylarsonic acid

Cat. No.: B14116641
CAS No.: 620-27-9
M. Wt: 216.07 g/mol
InChI Key: ODQMOSYKHALMPU-UHFFFAOYSA-N
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Description

Benzylarsonic acid is an organoarsenic compound with the chemical formula C6H5CH2AsO(OH)2 . It is a grayish-white powder that is stable under normal conditions and does not have a distinct odor. This compound is soluble in hot water and alkaline solutions and can form insoluble complexes with various metal ions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzylarsonic acid can be synthesized through the reaction of benzyl chloride with sodium arsenite in an aqueous solution. The reaction typically involves heating the mixture to facilitate the formation of the desired product. The general reaction is as follows: [ \text{C6H5CH2Cl} + \text{Na3AsO3} \rightarrow \text{C6H5CH2AsO(OH)2} + \text{NaCl} ]

Industrial Production Methods: In industrial settings, this compound is produced by reacting benzyl chloride with sodium arsenite under controlled conditions to ensure high yield and purity. The reaction is carried out in large reactors with precise temperature and pH control to optimize the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzylarsonic acid can undergo oxidation reactions to form arsenic acid derivatives.

    Reduction: It can be reduced to form arsenic-containing compounds with lower oxidation states.

    Substitution: The benzyl group can be substituted with other functional groups through various chemical reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used for reduction reactions.

    Substitution Reactions: Various nucleophiles can be used to substitute the benzyl group under appropriate conditions.

Major Products Formed:

Scientific Research Applications

Benzylarsonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzylarsonic acid involves its interaction with cellular components, particularly proteins and enzymes. It can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt various cellular processes, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

    Phenylarsonic acid: Similar structure but with a phenyl group instead of a benzyl group.

    Methylarsonic acid: Contains a methyl group instead of a benzyl group.

    Arsenic acid: Lacks the organic substituent and is a simpler arsenic compound.

Uniqueness: Benzylarsonic acid is unique due to its benzyl group, which imparts distinct chemical properties and reactivity compared to other organoarsenic compounds. This uniqueness makes it valuable in specific industrial and research applications .

Properties

CAS No.

620-27-9

Molecular Formula

C7H9AsO3

Molecular Weight

216.07 g/mol

IUPAC Name

benzylarsonic acid

InChI

InChI=1S/C7H9AsO3/c9-8(10,11)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,10,11)

InChI Key

ODQMOSYKHALMPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C[As](=O)(O)O

Origin of Product

United States

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